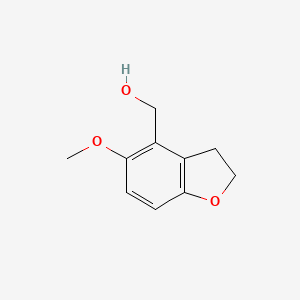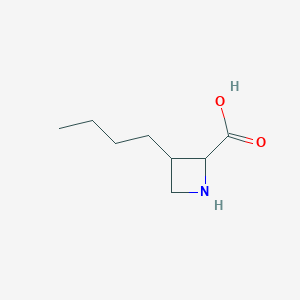![molecular formula C34H28N2O4 B12862387 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple phenyl and phenoxy groups, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Amide Bond Formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s phenyl and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-N-(3-phenylacetylamino-propyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness
2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide is unique due to its complex structure, which includes multiple phenyl and phenoxy groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C34H28N2O4 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
2-phenyl-N-[4-[3-[4-[(2-phenylacetyl)amino]phenoxy]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C34H28N2O4/c37-33(22-25-8-3-1-4-9-25)35-27-14-18-29(19-15-27)39-31-12-7-13-32(24-31)40-30-20-16-28(17-21-30)36-34(38)23-26-10-5-2-6-11-26/h1-21,24H,22-23H2,(H,35,37)(H,36,38) |
Clave InChI |
ZUQMHADEHAPPMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)
![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)

![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)
![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)


![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
